1-(1-Cycloheptylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Cycloheptyl group introduction: The cycloheptyl group can be introduced via nucleophilic substitution reactions.
Methoxyphenyl group attachment: This step might involve the use of a methoxy-substituted benzene derivative in a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzylpiperidin-1-yl)-4-(2-methoxyphenyl)piperazine
- 1-(4-phenylpiperidin-1-yl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the cycloheptyl group, which can influence its pharmacological properties and interactions with biological targets.
Properties
Molecular Formula |
C23H37N3O |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H37N3O/c1-27-23-11-7-6-10-22(23)26-18-16-25(17-19-26)21-12-14-24(15-13-21)20-8-4-2-3-5-9-20/h6-7,10-11,20-21H,2-5,8-9,12-19H2,1H3 |
InChI Key |
YRBSCSSBIRSNAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.